FN-1501 - 1429515-59-2

FN-1501

Catalog Number: EVT-268588
CAS Number: 1429515-59-2
Molecular Formula: C22H25N9O
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK2/4/6/FLT3 Inhibitor FN-1501 is a small molecule multi-kinase inhibitor of cyclin-dependent kinase (CDK) subtypes 2 (CDK2), 4 (CDK4), and 6 (CDK6) and FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon intravenous administration, CDK2/4/6/FLT3 inhibitor FN-1501 binds to and inhibits CDK2, CDK4, and CDK6, as well as FLT3. This may induce apoptosis and inhibit tumor cell proliferation in cancer cells that overexpress these kinases. CDKs are serine/threonine kinases that assist in cell cycle regulation and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in many cancer types.
Overview

FN-1501, also known as 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, is a potent inhibitor targeting FMS-like tyrosine kinase 3 and cyclin-dependent kinases. It has shown significant promise in treating acute myeloid leukemia due to its ability to inhibit key pathways involved in cancer cell proliferation and survival.

Source and Classification

FN-1501 is classified as a small molecule drug and is primarily studied for its antineoplastic properties. It has been synthesized and characterized in various studies, highlighting its potential as a therapeutic agent against malignancies associated with FLT3 mutations. The compound is derived from rational drug design approaches that focus on the structure-activity relationship of similar kinase inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of FN-1501 involves multiple steps, starting from the coupling of p-nitrobenzoic acid with specific amines to form intermediates. The general synthetic pathway includes:

  1. Formation of Intermediates:
    • Intermediates are created through nucleophilic substitution reactions involving p-nitrobenzoic acid and various amines.
    • Subsequent hydrogenation reactions are performed to reduce nitro groups.
  2. Final Product Formation:
    • The final structure of FN-1501 is achieved by reacting the synthesized intermediates with chlorides under controlled temperatures, followed by deprotection steps to yield the desired product .

Key Steps in Synthesis

StepReaction TypeDescription
1Couplingp-Nitrobenzoic acid + amines → intermediates
2Nucleophilic SubstitutionIntermediates + 5-fluoro-2-nitropyridine → further intermediates
3HydrogenationReduction of nitro groups → new intermediates
4Reaction with ChloridesFormation of FN-1501 from intermediates
Molecular Structure Analysis

Structure and Data

The molecular structure of FN-1501 can be described as follows:

  • Molecular Formula: C20H24N6O
  • Molecular Weight: Approximately 368.45 g/mol
  • Structure: The compound features a pyrazole core linked to a pyrimidine ring, which is significant for its biological activity.

Structural Characteristics

FN-1501's structure allows for effective binding to its target kinases, particularly due to the presence of hydrophobic regions that facilitate interaction with the ATP-binding sites of FLT3 and cyclin-dependent kinases .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of FN-1501 primarily include:

  1. Nucleophilic Substitution: This reaction is crucial for introducing functional groups that enhance the compound's potency.
  2. Hydrogenation: This step reduces nitro groups effectively, which is essential for forming active intermediates.
  3. Deprotection Reactions: These reactions involve removing protecting groups under specific conditions to yield the final active compound.

Reaction Mechanism

The reaction mechanisms involve standard organic chemistry principles, including electrophilic attack by nucleophiles on electrophilic centers within the substrates.

Mechanism of Action

Process and Data

FN-1501 functions by inhibiting FLT3 and cyclin-dependent kinases, which are critical for cell cycle progression and survival in cancer cells.

  1. Inhibition of FLT3: FN-1501 binds to the ATP-binding site of FLT3, preventing its activation and subsequent signaling cascades that promote cell growth.
  2. Impact on Cell Cycle: By inhibiting cyclin-dependent kinases, FN-1501 disrupts normal cell cycle regulation, leading to apoptosis in cancer cells.

Data Supporting Mechanism

Studies have demonstrated that FN-1501 effectively reduces cell viability in FLT3-mutated leukemia cell lines with an IC50 value indicating potent activity against these targets .

Physical and Chemical Properties Analysis

Physical Properties

FN-1501 is characterized by:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.

Chemical Properties

The chemical stability of FN-1501 under physiological conditions has been evaluated, showing its potential for therapeutic use without significant degradation at standard storage temperatures.

Applications

Scientific Uses

FN-1501 has several applications in cancer research and treatment:

  1. Anticancer Therapy: Primarily investigated for its efficacy against acute myeloid leukemia.
  2. Research Tool: Used in studies exploring resistance mechanisms related to ABCB1 overexpression, providing insights into multidrug resistance in cancer therapy .
  3. Drug Development: Serves as a lead compound for developing new kinase inhibitors with improved efficacy profiles.

FN-1501 represents a significant advancement in targeted cancer therapies, showcasing the potential benefits of rational drug design coupled with thorough biochemical analysis.

Introduction to FLT3 Signaling in Oncogenesis

Role of FLT3 in Hematopoietic Malignancies and Solid Tumors

FLT3 (FMS-like tyrosine kinase 3) is a class III receptor tyrosine kinase constitutively expressed on hematopoietic stem/progenitor cells. Its activation by FLT3 ligand (FL) triggers dimerization and phosphorylation, initiating downstream pro-survival pathways including:

  • RAS/MAPK: Cellular proliferation
  • PI3K/AKT: Anti-apoptotic signaling
  • STAT5: Differentiation blockade [3] [6]

In oncogenesis, FLT3 overexpression occurs in >90% of AML blasts and multiple solid tumors. Genomic analyses reveal FLT3 alterations in:

  • Colorectal adenocarcinoma (7.91%)
  • Melanoma (11.04%)
  • Endometrial carcinoma (7.68%) [1] [6]These anomalies drive uncontrolled proliferation through ligand-independent activation, establishing FLT3 as a pan-cancer therapeutic target.

Table 1: Prevalence of FLT3 Alterations Across Cancers

Cancer TypeAlteration PrevalencePrimary Alteration Form
Acute Myeloid Leukemia30%ITD mutations (25%), TKD mutations (5-10%)
Melanoma11.04%Overexpression
Colorectal Adenocarcinoma7.91%Point mutations
Endometrial Cancer7.68%Gene amplification

FLT3 Mutations as Driver Alterations in Acute Myeloid Leukemia (AML)

FLT3 mutations represent the most frequent genomic alteration in AML, classified into two molecular subtypes:

  • Internal Tandem Duplications (ITD): Juxtamembrane domain insertions (20-30% of AML) causing constitutive kinase activation by disrupting autoinhibitory structures [3] [10]
  • Tyrosine Kinase Domain (TKD) Mutations: Point mutations (D835/Y836; 5-10% of AML) stabilizing active kinase conformation [6] [10]

Prognostic impacts are severe:

  • FLT3-ITDhigh (allelic ratio ≥0.5) correlates with leukocytosis (WBC >50,000/µL), increased relapse risk (HR=2.1), and reduced overall survival (median OS=1.3 years) [4] [10]
  • Co-mutation with NPM1 modifies risk stratification per European LeukemiaNet (ELN) 2017 guidelines [10]

Limitations of First-Generation FLT3 Inhibitors and Drug Resistance Mechanisms

First-generation FLT3 inhibitors face three principal limitations:

Pharmacological Constraints

  • Sorafenib/Midostaurin: Multi-kinase inhibition causing off-target toxicities (VEGFR-related hypertension, PDGFR-driven myelosuppression) [10]
  • Low Selectivity: Midostaurin inhibits PKC, c-KIT, VEGFR2 at therapeutic doses, limiting FLT3-specific efficacy [4]

Resistance Mechanisms1. On-Target Mutations:- Gatekeeper F691L: Steric hindrance against type II inhibitors (quizartinib)- D835Y: Activation loop mutation conferring resistance to type II inhibitors [8] [10]2. Off-Target Bypass:- ABCB1/P-gp Overexpression: Efflux transporter reducing intracellular drug accumulation (e.g., crenolanib resistance) [2]- Parallel Pathway Activation: NRAS, AXL, or PIM1 upregulation [10]

Table 2: Resistance Mechanisms to FLT3 Inhibitors

Resistance TypeExample AlterationsAffected Inhibitors
On-Target Kinase MutationsF691L, D835YQuizartinib, Sorafenib
Efflux Transporter UpregulationABCB1/P-gpCrenolanib
Bypass Signaling ActivationNRAS, AXL, PIM1All first-gen inhibitors

Properties

CAS Number

1429515-59-2

Product Name

FN-1501

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide

Molecular Formula

C22H25N9O

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28)

InChI Key

VXLAKHWYGRKCGI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

Solubility

Soluble in DMSO

Synonyms

FN-1501; FN 1501; FN1501

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.